6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
This compound features a bicyclic octahydropyrrolo[3,4-c]pyrrole core linked to a 9-methylpurine moiety at position 6 and a 2-ethoxybenzoyl group at position 3. The ethoxybenzoyl substituent introduces both aromatic and ether functionalities, which may enhance lipophilicity and intermolecular interactions (e.g., π-π stacking or hydrogen bonding).
Properties
IUPAC Name |
(2-ethoxyphenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-3-29-17-7-5-4-6-16(17)21(28)27-10-14-8-26(9-15(14)11-27)20-18-19(22-12-23-20)25(2)13-24-18/h4-7,12-15H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXZQEGSCAAEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 2-Ethoxybenzoyl Group
Acylation of the pyrrolo[3,4-c]pyrrole core with 2-ethoxybenzoyl chloride is a critical step. Data from analogous syntheses demonstrate two primary approaches:
Method A: Triethylamine-Mediated Acylation in Ethyl Acetate
-
Conditions : 0–25°C, 2 hours, triethylamine (3.2 eq) in ethyl acetate.
-
Procedure : The pyrrolo-pyrrole intermediate is dissolved in ethyl acetate, cooled to 0°C, and treated with 2-ethoxybenzoyl chloride (1.1 eq) and triethylamine. After stirring at room temperature, the product is isolated via aqueous workup and recrystallization.
Method B: Dichloromethane-Based Acylation
Coupling with the 9-Methyl-9H-Purine Moiety
The final step involves coupling the acylated pyrrolo-pyrrole with 9-methyl-9H-purine. Microwave-assisted protocols using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) have shown efficacy:
-
Procedure : The acylated intermediate, purine derivative, EDCI, and DMAP are dissolved in dichloromethane and subjected to microwave heating. The product is purified via recrystallization.
Optimization of Reaction Parameters
Solvent Selection
Comparative studies highlight solvent-dependent yields:
Ethyl acetate favors higher yields due to improved solubility of intermediates, while dichloromethane accelerates reaction rates.
Catalytic Systems
Temperature and Time
-
Low-temperature acylation (0–5°C) minimizes side reactions like over-acylation.
-
Microwave irradiation reduces coupling times from hours to minutes, improving throughput.
Industrial Production Considerations
Continuous Flow Reactors
Adopting flow chemistry for the acylation step could enhance scalability. For example, a tubular reactor with in-line mixing of 2-ethoxybenzoyl chloride and the pyrrolo-pyrrole core in ethyl acetate may achieve consistent yields >90% while reducing solvent waste.
Green Chemistry Principles
-
Solvent recycling : Ethyl acetate’s low toxicity and high recoverability make it ideal for industrial use.
-
Catalyst recovery : Immobilized DMAP on silica gel has been proposed to reduce catalyst loading by 40% in analogous syntheses.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ethyl acetate acylation | High yield (95%), mild conditions | Longer reaction time (2 h) |
| Microwave coupling | Rapid (10 min), high purity | Specialized equipment required |
| Dichloromethane acylation | Fast kinetics, cost-effective | Lower yield (87%) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzoyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the purine moiety or the ethoxybenzoyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxybenzoyl group can yield 2-ethoxybenzoic acid, while nucleophilic substitution on the purine ring can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: Used in studies to understand the interaction of purine derivatives with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, including cancer, due to its ability to interact with DNA and proteins.
Industry: Could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA replication and protein synthesis. The ethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo-Pyrrole-Purine Derivatives
The following compounds share the octahydropyrrolo[3,4-c]pyrrole and 9-methylpurine backbone but differ in substituent groups, leading to distinct physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Impact of Substituents on Physicochemical Properties
- 2-Ethoxybenzoyl (Target Compound): The ethoxy group may improve membrane permeability, while the benzoyl moiety could engage in aromatic interactions with target proteins .
- The azepane ring (7-membered) introduces conformational flexibility, which might affect receptor binding kinetics .
- 3-Methylphenyl Ethanone (2548993-86-6): The methylphenyl group increases steric bulk, possibly enhancing selectivity for hydrophobic binding pockets. The ketone may participate in hydrogen bonding .
Pharmacological Implications
- Bulky substituents (e.g., azepane-sulfonyl) may hinder binding to certain receptor subtypes, while smaller groups (e.g., ethoxybenzoyl) could enhance affinity .
- Metabolic Stability: Sulfonyl and cyclopentane groups may reduce cytochrome P450-mediated metabolism compared to ethoxybenzoyl, which could undergo O-dealkylation .
Biological Activity
6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a purine base with various substituents that contribute to its biological properties. The presence of an octahydropyrrolo unit and an ethoxybenzoyl moiety enhances its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation. For example, it acts as a selective inhibitor of certain kinases involved in tumor growth.
- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Signaling Pathways : It may influence pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Therapeutic Applications
The compound is being investigated for various therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells, it shows promise as a potential anticancer agent.
- Neuroprotection : Its antioxidant properties suggest potential use in neurodegenerative diseases, where oxidative stress plays a key role.
Case Studies
Several studies have documented the effects of this compound:
- In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. IC50 values were reported in the low micromolar range, indicating potent activity.
- Animal Models : Preclinical trials using mouse models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Clinical Trials : Although still in early phases, initial clinical trials are underway to assess its safety and efficacy in human subjects with advanced malignancies.
Data Table of Biological Activity
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 6-[5-(2-ethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine, and how can reaction conditions be optimized?
Methodological Answer:
- Core Strategy : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for purine functionalization, as demonstrated in analogous purine syntheses .
- Optimization : Vary ligands (e.g., Pd(PPh₃)₄), solvent systems (toluene/DMF), and temperature (reflux vs. microwave-assisted heating) to enhance yield. Monitor intermediates via TLC (Rf values) and purify via column chromatography (EtOAc/hexane gradients) .
- Key Challenge : Manage steric hindrance from the octahydropyrrolo-pyrrole moiety by introducing protecting groups (e.g., tert-butyldimethylsilyl) during intermediate steps .
Q. Q2. How can the compound’s structure be confirmed using advanced spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Analysis : Assign peaks using ¹H/¹³C NMR, focusing on purine C-8 and pyrrolo-pyrrole protons. Compare with structurally related purine derivatives (e.g., 6-phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine) .
- X-Ray Crystallography : Resolve the octahydropyrrolo-pyrrole conformation using single-crystal diffraction (e.g., R-factor < 0.05, as in purine analogs ).
- HRMS Validation : Confirm molecular weight with <2 ppm error, particularly for the 2-ethoxybenzoyl substituent .
Advanced Research Questions
Q. Q3. How should researchers address contradictory solubility or stability data across experimental batches?
Methodological Answer:
- Root-Cause Analysis : Compare polymorphic forms (e.g., via PXRD) and solvent residues (GC-MS) between batches. For example, residual toluene may alter crystallization kinetics .
- Stability Studies : Conduct accelerated degradation under varied pH (1–13) and temperature (25–60°C). Monitor decomposition products via HPLC-MS, focusing on purine ring oxidation .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate process parameters (e.g., cooling rate, solvent polarity) with solubility outcomes .
Q. Q4. What computational approaches are suitable for predicting the compound’s binding affinity to kinase targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets, prioritizing residues near the 2-ethoxybenzoyl group .
- MD Refinement : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the octahydropyrrolo-pyrrole core .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, validating against experimental IC₅₀ values from kinase inhibition assays .
Q. Q5. How can researchers resolve discrepancies in biological activity data across cell-based assays?
Methodological Answer:
- Assay Standardization : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and ensure consistent cell passage numbers .
- Metabolite Interference : Test for off-target effects by co-administering CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
- Dose-Response Refinement : Use 8-point IC₅₀ curves with Hill slope analysis to distinguish allosteric vs. competitive binding modes .
Methodological and Experimental Design
Q. Q6. What separation techniques are optimal for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral HPLC : Employ amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients (90:10 to 70:30) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance enantiomeric excess .
Q. Q7. How should researchers design experiments to study the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- In Vivo Dosing : Administer via IV/PO routes in rodent models, collecting plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h. Quantify using LC-MS/MS (LOQ < 1 ng/mL) .
- Tissue Distribution : Perform whole-body autoradiography or MALDI imaging to map brain/plasma ratios, critical for CNS-targeted purines .
Advanced Characterization and Data Interpretation
Q. Q8. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Test 50+ solvent combinations (e.g., DMSO/water, THF/heptane) using high-throughput crystallization robots .
- Additive Engineering : Introduce co-formers (e.g., nicotinamide) to stabilize hydrogen bonds with the purine N-9 methyl group .
Q. Q9. How can researchers validate the compound’s mechanism of action when traditional target-engagement assays yield inconclusive results?
Methodological Answer:
- Chemical Proteomics : Use photoaffinity probes (e.g., diazirine tags) to capture binding partners, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .
Training and Resource Guidance
Q. Q10. What interdisciplinary training is recommended for researchers working on this compound?
Methodological Answer:
- Core Courses : Enroll in Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416) for hands-on training in synthesis and assay development .
- Workshops : Attend sessions on Process Control in Chemical Engineering (RDF2050108) to optimize scale-up protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
